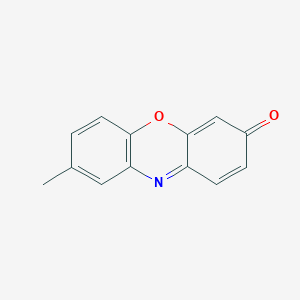

8-Methyl-3H-phenoxazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63421-96-5 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

8-methylphenoxazin-3-one |

InChI |

InChI=1S/C13H9NO2/c1-8-2-5-12-11(6-8)14-10-4-3-9(15)7-13(10)16-12/h2-7H,1H3 |

InChI Key |

VCBBYKWAPFEHNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC(=O)C=CC3=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methyl 3h Phenoxazin 3 One and Its Structural Analogues

Classical and Emerging Synthetic Routes to 3H-Phenoxazin-3-ones

The construction of the tricyclic 3H-phenoxazin-3-one system can be achieved through several synthetic strategies, each with its own advantages and limitations. These methods generally involve the formation of the central oxazine (B8389632) ring through cyclization or coupling reactions.

Cyclization Reactions in Phenoxazinone Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the phenoxazinone core. These reactions typically involve the intramolecular condensation of a suitably substituted precursor to form the central oxazine ring. A common strategy involves the reductive cyclization of 3-hydroxy-2'-nitrodiphenyl ethers. This method is particularly effective for the synthesis of various phenoxazinones and serves as a key step in the synthesis of actinomycins. Electrocatalytic methods for the cyclization reaction leading to phenoxazinones have also been explored, offering an alternative approach to traditional chemical reagents.

Oxidative Coupling Approaches of Substituted o-Aminophenols

The oxidative coupling of substituted o-aminophenols is a widely employed and efficient method for the synthesis of 3H-phenoxazin-3-ones. nih.govnih.gov This biomimetic approach mimics the biosynthesis of the phenoxazinone chromophore in actinomycin (B1170597) D, which is catalyzed by the enzyme phenoxazinone synthase. nih.gov In the laboratory, this transformation can be achieved using a variety of oxidizing agents, including metal-based catalysts. For instance, copper and cobalt complexes have been shown to effectively catalyze the aerobic oxidation of o-aminophenols to the corresponding phenoxazinones. nih.gov The reaction proceeds through the formation of reactive radical intermediates that couple to form the final tricyclic structure. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling process.

Reactions Involving N-Arylquinoneimines

N-Arylquinoneimines are valuable intermediates in the synthesis of 3H-phenoxazin-3-ones. nih.govnih.gov These compounds, which can be generated in situ from the oxidation of p-aminophenols in the presence of anilines, undergo a cascade of reactions to form the phenoxazinone ring system. The reaction pathway involves the nucleophilic attack of the aniline (B41778) on the quinoneimine, followed by an intramolecular cyclization and subsequent oxidation to yield the final product. The versatility of this method allows for the introduction of a variety of substituents on both the phenoxazine (B87303) core and the N-aryl group, depending on the choice of starting materials.

Condensation Reactions for Phenoxazinone Ring System Formation

Condensation reactions provide another powerful tool for the construction of the phenoxazinone ring system. A notable example is the reaction between a substituted o-aminophenol and a quinone derivative. For instance, the condensation of 2-aminophenol (B121084) with benzoquinone or its derivatives can lead to the formation of the phenoxazinone structure. acs.org This approach allows for the modular construction of the phenoxazinone core, with the substitution pattern of the final product being determined by the specific reactants used. The reaction conditions for these condensations can vary, often requiring elevated temperatures or the use of a catalyst to facilitate the reaction.

Regioselective Synthesis Strategies for 8-Methyl-3H-phenoxazin-3-one

The synthesis of a specific isomer such as this compound requires careful consideration of regioselectivity. The desired methyl group at the C-8 position can be introduced either by starting with a pre-functionalized precursor or by direct methylation of the phenoxazinone core.

Direct Methylation Approaches at the C-8 Position

Directly introducing a methyl group at the C-8 position of a pre-formed 3H-phenoxazin-3-one ring system presents a synthetic challenge due to the presence of multiple potentially reactive sites. The reactivity of the phenoxazinone core towards electrophilic substitution is influenced by the existing functional groups. However, under specific conditions, regioselective methylation could be achieved.

One plausible approach is the Friedel-Crafts alkylation . masterorganicchemistry.commt.com This classic electrophilic aromatic substitution reaction involves the use of an alkyl halide, such as methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.commt.com The Lewis acid activates the alkyl halide, generating a potent electrophile that can then attack the aromatic ring. masterorganicchemistry.commt.com The regioselectivity of the Friedel-Crafts reaction on the phenoxazinone core would be directed by the electronic properties of the heterocyclic system. The electron-donating nature of the oxygen and nitrogen atoms in the central ring can influence the position of electrophilic attack.

Alternatively, the synthesis of this compound can be envisioned through the oxidative coupling of 2-amino-5-methylphenol. This approach builds the desired substitution pattern into the starting material, thus ensuring the correct regiochemistry in the final product. The oxidative coupling of this specific substituted o-aminophenol would proceed in a similar manner to the general methods described in section 2.1.2, yielding the target this compound.

Precursor-Based Synthetic Pathways Incorporating Methyl Functionality

The incorporation of a methyl group at the 8-position of the 3H-phenoxazin-3-one core is typically achieved by starting with a precursor that already contains the methyl group in the desired location. The primary strategy involves the oxidative dimerization of a suitably substituted o-aminophenol. For the synthesis of this compound, the logical precursor is 2-amino-5-methylphenol.

The general mechanism involves the oxidation of two molecules of the aminophenol precursor, which then couple to form the phenoxazinone ring system. This oxidative coupling can be catalyzed by various systems, including enzymes (like phenoxazinone synthase) or chemical catalysts. acs.orgnih.gov

A parallel example is the synthesis of a structural isomer, 2-amino-7-methyl-3H-phenoxazin-3-one, which utilizes 2-amino-4-methylphenol (B1222752) as the starting material. researchgate.net This reaction can be performed using nanocatalysts, highlighting a sustainable approach to these structures. researchgate.net The synthesis proceeds via the oxidative coupling of the 2-amino-4-methylphenol molecules. researchgate.net This precursor-based approach is a versatile method for producing a variety of substituted phenoxazinone derivatives, where the substitution pattern of the final product is dictated by the choice of the initial aminophenol.

Table 1: Precursor-Based Synthesis of Methyl-Substituted Phenoxazinones

| Target Compound | Precursor | General Method |

|---|---|---|

| This compound | 2-Amino-5-methylphenol | Oxidative Coupling / Dimerization |

Green Chemistry and Sustainable Synthetic Approaches for Phenoxazinone Scaffolds

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of phenoxazinone scaffolds has benefited from this focus, with several eco-friendly methodologies being developed. These approaches aim to reduce waste, avoid harsh reagents, and utilize efficient catalytic systems. nih.gov

Key green strategies include:

Metal-Free Photocatalysis: A metal-free photocatalytic approach has been developed for synthesizing phenoxazinone derivatives in an aqueous medium at room temperature. This method uses Eosin Y as a photoredox catalyst, offering an economical and environmentally friendly alternative to traditional metal-catalyzed reactions. rsc.org

Novel Nanocatalysts: Researchers have employed cerium-doped manganese oxide as a catalyst with atmospheric oxygen as the oxidant, eliminating the need for other reagents. rsc.org Similarly, LaFeO3 nanospheres have been used for the photocatalytic conversion of o-aminophenol to 2-aminophenoxazine-3-one, mimicking the activity of phenoxazinone synthase. nih.gov These nanocatalysts often exhibit high efficiency and potential for recyclability. researchgate.netrsc.org

Biomimetic Catalysis: The development of catalysts that mimic the function of the phenoxazinone synthase enzyme is a significant area of green chemistry. nih.gov These bioinspired catalysts, often based on copper or iron complexes, can facilitate the oxidative dimerization of o-aminophenols under mild, aerobic conditions. nih.govrsc.org

Table 2: Overview of Green Synthetic Approaches for Phenoxazinone Scaffolds

| Method | Catalyst / System | Oxidant | Solvent / Conditions | Key Advantages |

|---|---|---|---|---|

| Photocatalysis | Eosin Y (metal-free) | Not specified | Aqueous media, Room temperature | Economic, Metal-free rsc.org |

| Heterogeneous Catalysis | Cerium-doped Manganese Oxide | Atmospheric Oxygen | Not specified | Green oxidant, No additional reagents rsc.org |

| Photocatalytic Conversion | LaFeO3 Nanospheres | Molecular Oxygen | Ethanol/water or Acetonitrile/water | Mimics enzyme activity, Efficient nih.gov |

Synthesis of Functionalized and Substituted this compound Derivatives

Further functionalization of the this compound scaffold can lead to a wide array of derivatives with tailored properties. Synthesis can be achieved either by using substituted precursors or by post-synthesis modification of the phenoxazinone core.

One common method involves the reaction of a pre-formed phenoxazinone with various nucleophiles. For instance, 3H-phenoxazin-3-ones can react with functionalized aromatic amines. nih.gov This can lead to the formation of Schiff bases at the C3 position or nucleophilic substitution at the C2 position, followed by cyclization to create more complex, fused heterocyclic systems like quinoxalinophenoxazines. nih.gov

Another powerful strategy involves building the ring system from heavily functionalized precursors. The reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted o-aminophenols provides a route to novel 3H-phenoxazin-3-one derivatives. journalijar.com Similarly, reacting 1,2-difluoro-4,5-dinitrobenzene (B1590526) with 2-(N-methylamino)phenol yields dinitrophenoxazine structures. nih.govacs.org One of the nitro groups in these products can then be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. acs.org

For late-stage functionalization, palladium-catalyzed cross-coupling reactions are effective. The Mizoroki-Heck arylation reaction has been successfully applied to phenoxazinone systems to introduce aryl groups, expanding the structural diversity of the final compounds. scispace.com

Table 3: Methods for Synthesis of Functionalized Phenoxazinone Derivatives

| Method | Starting Materials | Reagents / Catalyst | Resulting Structure |

|---|---|---|---|

| Condensation/Cyclization | 3H-phenoxazin-3-one, o-phenylenediamines | p-toluenesulfonic acid | Quinoxalinophenoxazine derivatives nih.gov |

| Ring Synthesis | 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone, substituted o-aminophenols | Fused sodium acetate | Substituted 3H-phenoxazin-3-ones journalijar.com |

| Ring Synthesis & Substitution | 1,2-difluoro-4,5-dinitrobenzene, 2-(N-methylamino)phenol | Na2CO3, then various nucleophiles (e.g., BuNH2, KOH) | Functionalized dinitrophenoxazines nih.govacs.org |

Despite a comprehensive search for the spectroscopic characterization of this compound, detailed experimental data required to fully populate the requested article sections is not available in publicly accessible literature. While information exists for structurally similar compounds, such as 2-hydroxy-8-methyl-3H-phenoxazin-3-one, presenting this data would be scientifically inaccurate for the specific compound requested.

The synthesis of phenoxazin-3-ones is generally achieved through the oxidative coupling of substituted 2-aminophenols. In the case of this compound, the logical precursor would be 2-amino-5-methylphenol. However, literature detailing this specific reaction and the subsequent comprehensive spectroscopic analysis of the resulting 8-methyl-phenoxazinone product could not be located.

Therefore, it is not possible to provide the detailed, data-rich article as outlined in the user's instructions without resorting to speculation or the use of data from incorrect compounds. A scientifically rigorous and accurate article on the advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of the necessary primary data in the scientific domain.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Methyl 3h Phenoxazin 3 One

X-ray Diffraction Crystallography for Solid-State Molecular Conformation

Studies on various phenoxazine (B87303) derivatives have shown that the central phenoxazine ring system can adopt different conformations. For instance, the parent phenoxazine molecule has been found to crystallize in a monoclinic space group (P21/c) with two planar molecules in the unit cell. acs.org However, the introduction of substituents can lead to significant deviations from planarity. In some substituted phenoxazines, the fused-ring system can be puckered, with dihedral angles between the outer rings varying depending on the substitution pattern. acs.org For example, in certain functionalized phenoxazines, the central ring adopts a shallow boat conformation. acs.org

In a study of 6,8-di-tert-butyl-2-(arylamino)-3H-phenoxazin-3-ones, the geometry of the phenoxazin-3-one fragment was determined through X-ray crystallography. nih.gov The data from such studies on analogous compounds can be used to build a model for the expected solid-state conformation of 8-Methyl-3H-phenoxazin-3-one. The methyl group at the 8-position is not expected to induce significant steric strain that would drastically alter the core structure from what is observed in similar phenoxazin-3-ones.

Below is a table summarizing crystallographic data for a related phenoxazine derivative, which can serve as a reference for understanding the structural aspects of the phenoxazin-3-one skeleton.

| Parameter | 6,8-di-tert-butyl-2-(o-nitrophenylamino)-3H-phenoxazin-3-one |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.369(2) |

| b (Å) | 13.987(3) |

| c (Å) | 19.336(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 2264.4(8) |

| Z | 4 |

| Data sourced from studies on a structurally related compound. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons, such as free radicals. researchgate.net The phenoxazine moiety can be oxidized to form a stable radical cation, which is amenable to study by EPR spectroscopy. This technique provides detailed information about the electronic structure of the radical, including the distribution of the unpaired electron density across the molecule.

The EPR spectrum of a phenoxazine radical cation is characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron. For organic radicals, the g-value is typically close to that of the free electron (ge ≈ 2.0023). The hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) within the molecule, leading to the splitting of the EPR signal into multiple lines. The magnitude of the hyperfine coupling constants (A) is proportional to the spin density at the respective nucleus and thus provides a map of the unpaired electron's delocalization.

While specific EPR data for the this compound radical is not documented, studies on related phenoxazine radicals offer valuable insights. For instance, the radical cation of a water-soluble phenoxazine derivative, methyl celestine blue (mCB), has been characterized by EPR. acs.org The simulation of its EPR spectrum revealed hyperfine couplings to several nitrogen and hydrogen atoms, indicating that the unpaired electron is delocalized over a large portion of the molecular skeleton. acs.org This delocalization contributes to the stability of the radical species.

The table below presents hypothetical EPR data for a phenoxazine-type radical, based on findings from related structures, to illustrate the kind of information that can be obtained.

| Parameter | Hypothetical Phenoxazine Radical Cation |

| g-value | ~2.003 |

| Hyperfine Coupling Constants (A) | |

| A(¹⁴N) at position 10 | 5.0 - 7.0 G |

| A(¹H) at various ring positions | 1.0 - 5.0 G |

| Data are representative values based on studies of analogous phenoxazine radical cations. |

The study of radical cations of various photoredox catalysts, including phenoxazine derivatives, has further demonstrated the utility of EPR in understanding their electronic properties and reactivity. nih.gov These studies are crucial for applications where phenoxazines act as electron donors in photoinduced charge-transfer reactions.

Computational Chemistry and Theoretical Investigations of 8 Methyl 3h Phenoxazin 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical examination of 8-Methyl-3H-phenoxazin-3-one, offering a detailed picture of its electronic characteristics and predicting its chemical behavior.

Density Functional Theory (DFT) has been effectively utilized to investigate the molecular geometry, energetics, and charge distribution of phenoxazinone systems. While specific studies on this compound are not extensively documented, research on structurally similar compounds, such as 6,8-di-tert-butyl-3H-phenoxazin-3-one, provides valuable analogous data. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, reveal the optimized molecular geometry and the distribution of electronic density. researchgate.net

For instance, in the related 6,8-di-tert-butyl-3H-phenoxazin-3-one, the distribution of electronic density shows that the largest positive charge within the C(1)–C(2)–C(3) segment is concentrated at the C(2) atom, indicating its susceptibility to nucleophilic attack. researchgate.net The charge at the C(1) electrophilic center is significantly lower. researchgate.net This type of charge distribution analysis is critical for understanding the regioselectivity of reactions involving the phenoxazinone core.

Table 1: Calculated Mulliken Charges for Key Atoms in a Phenoxazinone Analog (Data based on 6,8-di-tert-butyl-3H-phenoxazin-3-one)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| C1 | -0.15 |

| C2 | +0.25 |

| C3 | -0.10 |

| O(carbonyl) | -0.45 |

| N(phenoxazine) | -0.30 |

This table is generated based on qualitative descriptions in the source and is for illustrative purposes.

Furthermore, DFT calculations confirm the bent-core structure of related heterocyclic systems like phenothiazines, which is not primarily due to crystal packing but is an inherent steric feature. nih.gov Similar structural characteristics are anticipated for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for probing the excited states and photophysical properties of molecules. TD-DFT calculations are instrumental in assigning experimental electronic absorption bands to specific electronic transitions. scirp.org For phenoxazinone and related systems, TD-DFT can predict absorption maxima and the nature of the transitions, such as ligand-to-metal charge transfer (LMCT), d-d transitions in metal complexes, or intra-ligand charge transfer (ILCT) transitions. scirp.orgresearchgate.net

Studies on related compounds demonstrate that TD-DFT can elucidate the effects of substituents on the electronic spectra. For example, the introduction of nitro groups into a phenothiazine (B1677639) S-oxide skeleton leads to a significant bathochromic (red) shift in the absorption maxima. mdpi.com The photophysical properties of this compound are expected to be influenced by the methyl group, and TD-DFT would be the appropriate method to quantify these effects.

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Phenoxazinone Analog

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 450 | 0.25 |

| S0 → S2 | 380 | 0.10 |

| S0 → S3 | 320 | 0.05 |

This table is hypothetical and for illustrative purposes to show the type of data obtained from TD-DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

In phenoxazinone systems, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack. For instance, a nucleophilic attack is expected to occur at an atom where the LUMO has a large coefficient, while an electrophilic attack will favor a site with a high HOMO coefficient.

Table 3: Frontier Molecular Orbital Energies for a Phenoxazinone Analog

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

This table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and behavior in a solution phase. These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes in different environments. This understanding is crucial for predicting its behavior in biological systems or in various chemical reaction media.

Mechanistic Elucidation of Chemical Reactions through Computational Approaches

For phenoxazinone systems, computational methods can be used to study their synthesis, such as the oxidative coupling of o-aminophenols, or their subsequent reactions. For example, in the reaction of a substituted 3H-phenoxazin-3-one with arylamines, computational studies can help to determine whether the reaction proceeds via nucleophilic addition or nucleophilic substitution. researchgate.net

Computational Modeling of Electron Transfer Mechanisms in Phenoxazinone Systems

Phenoxazinone and its derivatives are redox-active molecules, and understanding their electron transfer mechanisms is crucial for applications in areas such as catalysis and materials science. Computational modeling can provide a detailed picture of the electron transfer process. By calculating parameters such as redox potentials and reorganization energies, it is possible to predict the rate of electron transfer.

Studies on related phenoxazine (B87303) and phenothiazine photoredox catalysts have employed computational methods to understand the factors that influence electron transfer rates. acs.org These studies have shown that the rate coefficients for electron transfer are influenced by the structural and electronic properties of the catalyst. Similar computational approaches can be applied to this compound to model its electron transfer properties.

Quantitative Structure-Property Relationship (QSPR) and Cheminformatics Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and cheminformatics are powerful computational tools that establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. These methodologies are integral to modern chemistry, offering the ability to predict the physical, chemical, and biological characteristics of molecules, thereby accelerating the discovery and development of new chemical entities. In the context of this compound, while specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and applications of these predictive models can be understood through studies on analogous phenoxazine and benzoxazine (B1645224) derivatives.

The core of QSPR modeling lies in the use of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical features. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Advanced computational software is employed to calculate a wide array of these descriptors for a set of molecules with known properties. Subsequently, statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are utilized to build a model that links these descriptors to the observed property. nih.govwho.int

For phenoxazinone-related structures, QSPR studies have been instrumental in predicting various properties. For instance, research on benzoxazine derivatives has successfully predicted their electrooxidation half-wave potentials, a key parameter in understanding their electrochemical behavior. nih.govwho.int In such studies, descriptors like HOMO (Highest Occupied Molecular Orbital) energy, partial positive surface area, and the relative number of hydrogen atoms have been identified as significant contributors to the predictive models. nih.govwho.int The predictive power of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²) and cross-validation techniques (e.g., leave-one-out). nih.govwho.int

The application of machine learning in conjunction with computational chemistry is a rapidly advancing field that enhances the capabilities of predictive modeling. researchgate.net Machine learning algorithms can identify complex patterns within large datasets of chemical structures and their associated properties, leading to more accurate and robust predictive models. semanticscholar.orgnih.govchemrxiv.org These approaches can be applied to predict a wide range of properties for compounds like this compound, including solubility, toxicity, and bioactivity, which are crucial in the early stages of drug discovery and materials science. nih.govmdpi.com

The development of a hypothetical QSPR model for predicting a specific property of this compound and its derivatives would involve the following steps:

Data Set Curation: A dataset of phenoxazinone derivatives with experimentally determined values for the property of interest would be compiled.

Molecular Descriptor Calculation: A comprehensive set of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Using statistical or machine learning methods, a mathematical equation or algorithm that best correlates the descriptors with the property would be developed.

Model Validation: The predictive ability of the model would be assessed using internal and external validation techniques to ensure its reliability.

Below is an illustrative data table showcasing the types of molecular descriptors that could be used in a QSPR study of this compound and related compounds, along with a hypothetical predicted property.

| Compound Name | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | Polar Surface Area (Ų) | Predicted Property (Arbitrary Units) |

| This compound | 211.22 | 2.85 | -5.98 | 43.37 | 7.5 |

| 2-Aminophenoxazin-3-one | 212.20 | 1.95 | -5.75 | 69.40 | 8.2 |

| 6,8-Di-tert-butyl-3H-phenoxazin-3-one | 323.45 | 5.60 | -6.12 | 43.37 | 6.1 |

Note: The values in this table are for illustrative purposes to demonstrate the concept of a QSPR data table and are not based on experimental or validated computational data for these specific compounds.

Cheminformatics tools also play a crucial role in the analysis of large chemical datasets, enabling tasks such as similarity searching, clustering, and the identification of structure-activity relationships. For a compound like this compound, these tools could be used to screen virtual libraries of compounds to identify derivatives with potentially enhanced properties or to predict its biological targets through techniques like reverse pharmacophore mapping. nih.gov The integration of computational predictions with experimental validation is a key strategy in modern chemical research, allowing for a more efficient and targeted approach to the design of new molecules with desired functionalities. researchgate.net

Photophysical and Electrochemical Properties of 8 Methyl 3h Phenoxazin 3 One and Analogous Systems

Detailed Absorption and Emission Characteristics

The electronic absorption and emission spectra of phenoxazin-3-one derivatives are governed by π-π* transitions within the conjugated system. rsc.org The core structure gives rise to intense absorption bands typically in the visible region of the electromagnetic spectrum. For instance, theoretical studies on the analogous molecules resazurin (B115843) and resorufin (B1680543) show that the lowest energy and most dominant electronic transition is the HOMO→LUMO transition, which is assigned as a π-π* transition. rsc.org

The position and intensity of these absorption bands are sensitive to the substitution pattern on the phenoxazine (B87303) ring. Electron-donating groups, such as the methyl group at the 8-position, are expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. The emission spectra of these compounds are typically broad and mirror the absorption spectra, with a characteristic Stokes shift. The anionic form of resorufin, for example, is known to be highly fluorescent. researchgate.net

Table 1: Absorption and Emission Maxima for Analogous Phenoxazin-3-one Dyes Note: Specific solvent and conditions can affect these values.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Conditions | Reference |

|---|---|---|---|---|

| Resorufin (anionic form) | 572 | ~585 | Aqueous, pH > 7.5 | researchgate.netbioone.org |

| Resazurin | 615 | - | Aqueous, pH 7.5 | bioone.org |

| Nile Red | ~550 | ~630 | Toluene | researchgate.nettamu.edu |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For phenoxazin-3-one systems, this property is highly dependent on the molecular structure and the surrounding environment. The anionic form of resorufin is a notable example, exhibiting a high fluorescence quantum yield of 0.75. researchgate.net In contrast, its N-oxide precursor, resazurin, is very weakly fluorescent, with a quantum yield of only 0.11. researchgate.net This difference highlights the significant electronic changes that occur upon reduction of the N-oxide group.

The radiative lifetime (τr) represents the intrinsic lifetime of the excited state if fluorescence were the only decay pathway. It is related to the fluorescence quantum yield and the observed fluorescence lifetime (τF), which is the average time the molecule spends in the excited state. These parameters are connected to the radiative (kr) and non-radiative (knr) decay rate constants. High quantum yields are associated with a radiative decay rate that is significantly faster than the sum of all non-radiative decay rates.

Table 2: Photophysical Data for Analogous Phenoxazin-3-one Dyes

| Compound | Fluorescence Quantum Yield (ΦF) | Triplet Quantum Yield (ΦT) | Conditions | Reference |

|---|---|---|---|---|

| Resorufin (anionic form) | 0.75 | 0.04 | Aqueous, pH > 7.5 | researchgate.net |

| Resazurin | 0.11 | 0.08 | Aqueous, pH > 7.5 | researchgate.net |

Phenoxazin-3-one derivatives often exhibit significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. nih.gov This environmental sensitivity is particularly pronounced in dyes like Nile Red, a benzo[a]phenoxazine derivative. researchgate.nettamu.edu These molecules typically show positive solvatochromism, where the emission maximum undergoes a bathochromic (red) shift as the solvent polarity increases. researchgate.net

This behavior indicates that the excited state (S₁) has a larger dipole moment than the ground state (S₀). In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a lower-energy (red-shifted) emission. tamu.edu Concurrently, the fluorescence quantum yield often decreases in highly polar or protic solvents due to an increase in non-radiative decay pathways, such as intersystem crossing or internal conversion, which can be promoted by solvent interactions. tamu.edu This sensitivity makes phenoxazin-3-one derivatives valuable as fluorescent probes for studying the polarity of microenvironments in biological and chemical systems. nih.govrsc.org

Redox Chemistry and Cyclic Voltammetry Studies

The phenoxazine core is an electron-rich heterocyclic system, making it susceptible to oxidation. ias.ac.in Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of these compounds. Studies on various phenoxazine derivatives consistently show that they act as electron donors, readily undergoing one-electron oxidation to form stable radical cations. ias.ac.innih.govnih.govresearchgate.net

The cyclic voltammogram of a typical phenoxazine derivative, such as 10-[(3'-N-benzylamino)propyl]phenoxazine, shows two reversible one-electron oxidation waves. ias.ac.in The first wave corresponds to the formation of a radical cation (PXZ•+), and the second wave corresponds to the formation of a dication (PXZ2+). ias.ac.in The reversibility of these waves indicates that the generated radical cation and dication are stable on the timescale of the CV experiment.

The oxidation potentials of phenoxazine derivatives are highly tunable through chemical modification. nih.gov Attaching electron-donating groups (EDGs) to the phenoxazine ring lowers the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) increase the oxidation potential. nih.govresearchgate.net The 8-methyl group in 8-methyl-3H-phenoxazin-3-one is an EDG, and it is therefore expected to have a lower first oxidation potential compared to the unsubstituted phenoxazin-3-one.

The stability of the resulting redox intermediates, such as the radical cation, is crucial for applications in areas like redox flow batteries and photoredox catalysis. acs.orgacs.orgfigshare.com N-substitution and core modification have been shown to produce phenoxazine derivatives with high electrochemical cycling stability. acs.org The radical cations of many phenoxazines are often intensely colored, which is a direct consequence of their formation. ias.ac.in

Table 3: Oxidation Potentials for Analogous Phenoxazine Systems

| Compound | Epa1 (V) | Epa2 (V) | Reference Electrode | Conditions | Reference |

|---|---|---|---|---|---|

| 10-[(3'-N-benzylamino)propyl]phenoxazine | 0.650 | 0.956 | Not specified | Acetonitrile | ias.ac.in |

| N-methyl phenoxazine | 0.25 | - | Fc/Fc+ | Acetonitrile | acs.org |

| N-isopropyl phenoxazine | 0.25 | - | Fc/Fc+ | Acetonitrile | acs.org |

While phenoxazines are more commonly studied for their oxidative chemistry, the generation of radical anions and dianions through reduction is also possible, particularly in related phenoxazin-3-one dyes. Flash photolysis studies on resorufin have shown that its excited states can be quenched by electron donors (like amino acids) to generate radical anions. conicet.gov.arnih.gov

The transient absorption spectra of these reduced species have been characterized. For instance, upon quenching of the triplet excited state of resorufin by tryptophan, a transient spectrum with maxima at approximately 370 nm and 720 nm was observed, which was assigned to the radical anion. bioone.org At higher pH, this species can be deprotonated to form a dianion radical, which exhibits different absorption maxima around 400 nm and 600 nm. bioone.org Similarly, the protonated radical anion of resazurin shows an absorption maximum at 360 nm. bioone.org These spectroscopic signatures are vital for identifying and studying the reaction mechanisms involving these transient intermediates.

Singlet and Triplet Excited State Energetics and Intersystem Crossing Pathways

Upon photoexcitation, a phenoxazin-3-one molecule is promoted to a singlet excited state (S₁). From this state, it can decay back to the ground state via fluorescence or non-radiative pathways, or it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). For phenoxazine and phenothiazine (B1677639) catalysts, ISC is a more significant decay pathway compared to analogous dihydrophenazine derivatives. nih.gov

A particularly efficient mechanism for populating the triplet state in donor-acceptor systems containing a phenoxazine unit is spin-orbit charge transfer intersystem crossing (SOCT-ISC). researchgate.netrsc.orgacs.orgepa.govnih.gov In these systems, photoinduced electron transfer from the phenoxazine donor to an acceptor creates a charge-transfer (CT) state. The recombination of this CT state can efficiently lead to the formation of a triplet state. acs.org The efficiency of SOCT-ISC is highly dependent on the molecular geometry and solvent polarity. rsc.orgacs.org

Furthermore, El-Sayed's rule predicts that ISC is more favorable when the transition involves a change in the electronic orbital type, for example, from a ¹(π,π) state to a ³(n,π) state. acs.orgiupac.org The presence of the carbonyl and ether oxygen atoms in the phenoxazin-3-one core provides n-orbitals, which can facilitate such transitions and enhance the rate of intersystem crossing. The triplet quantum yields (ΦT) for analogous systems like resazurin and resorufin have been measured to be 0.08 and 0.04, respectively, indicating that ISC is a competing, albeit less dominant, pathway compared to fluorescence and other non-radiative decays in these specific molecules under aqueous conditions. researchgate.net However, in specifically designed donor-acceptor dyads, ISC quantum yields can be much higher, reaching up to 54%. researchgate.netacs.org

Generation and Quenching Mechanisms of Reactive Oxygen Species (ROS)

The photophysical and electrochemical properties of this compound and its analogous systems are intrinsically linked to their capacity to generate and interact with reactive oxygen species (ROS). This section delves into the mechanisms by which these compounds can act as photosensitizers, leading to the formation of ROS, and the processes through which these reactive species can be quenched.

Upon absorption of light, photosensitizers like this compound are promoted from their ground electronic state (S₀) to an excited singlet state (S₁). From this short-lived state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). It is this triplet state that is primarily responsible for the generation of ROS through two main pathways, known as Type I and Type II mechanisms.

Type I Mechanism: In the Type I pathway, the excited triplet state of the photosensitizer interacts directly with a substrate molecule, often through electron or hydrogen atom transfer. This results in the formation of radical ions or neutral radicals. These newly formed radicals can then react with molecular oxygen (³O₂) to produce superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), or other reactive species. The efficiency of the Type I mechanism is dependent on the concentration of the substrate and oxygen, as well as the nature of the photosensitizer and the substrate.

Type II Mechanism: The Type II mechanism involves the direct transfer of energy from the triplet state of the photosensitizer to ground-state molecular oxygen (a triplet state, ³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can react with a wide variety of biological molecules, including lipids, proteins, and nucleic acids. The generation of singlet oxygen is a key process in many photodynamic therapy applications. The quantum yield of singlet oxygen generation (ΦΔ) is a critical parameter for evaluating the efficiency of a photosensitizer in the Type II mechanism.

The interaction of phenoxazin-3-one dyes with amino acids, for instance, has been shown to quench their excited states through an electron transfer process. The rate of this quenching is dependent on the ionization potential of the amino acids.

Below are tables summarizing the key reactive oxygen species and the typical photophysical properties of photosensitizers analogous to this compound.

Table 1: Key Reactive Oxygen Species (ROS) Generated by Photosensitizers

| ROS Species | Formula | Generation Pathway | Reactivity |

| Singlet Oxygen | ¹O₂ | Type II | Highly reactive, electrophilic, reacts with double bonds |

| Superoxide Anion | O₂⁻ | Type I | Moderately reactive, can lead to other ROS |

| Hydroxyl Radical | •OH | Type I (secondary) | Extremely reactive, non-specific oxidant |

| Hydrogen Peroxide | H₂O₂ | Secondary product | Less reactive, can cross cell membranes |

Table 2: Illustrative Photophysical Properties of Phenoxazine-based Photosensitizers

| Property | Symbol | Typical Range of Values | Significance |

| Absorption Maximum | λmax | 450 - 650 nm | Wavelength of light absorbed to initiate photosensitization |

| Molar Absorptivity | ε | 10⁴ - 10⁵ M⁻¹cm⁻¹ | Efficiency of light absorption |

| Fluorescence Quantum Yield | Φf | 0.01 - 0.5 | Efficiency of light emission from the singlet state |

| Triplet Quantum Yield | ΦT | 0.2 - 0.9 | Efficiency of forming the reactive triplet state |

| Triplet Lifetime | τT | 1 - 1000 µs | Duration of the reactive triplet state |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.1 - 0.8 | Efficiency of generating singlet oxygen |

It is important to note that the specific values for this compound would require experimental determination. However, the data for analogous systems provide a strong indication of the expected behavior and the mechanisms that govern its photosensitizing properties. The balance between the generation and quenching of ROS is a delicate one, and understanding these fundamental processes is crucial for the application of phenoxazine derivatives in various fields, including as photosensitizers in chemical and biological systems.

Biosynthetic Pathways and Enzymatic Mechanisms of Phenoxazinone Chromophores

Natural Occurrence and Biosynthesis of Phenoxazinone-Containing Compounds in Microorganisms

Phenoxazinone-containing compounds are predominantly found as secondary metabolites in various microorganisms, particularly bacteria of the genus Streptomyces. mdpi.comnih.gov These compounds, including the well-studied antibiotic actinomycin (B1170597) D, are synthesized through complex metabolic pathways. The core of these molecules, the phenoxazinone chromophore, is typically assembled from derivatives of anthranilic acid. bohrium.comnih.gov

The biosynthesis of the 8-methyl-3H-phenoxazin-3-one moiety is a critical step in the formation of actinomycins by species like Streptomyces antibioticus. nih.govresearchgate.net This process involves the oxidative condensation of two molecules of a methylated aminophenol precursor, a reaction that constitutes the final step in the assembly of the chromophoric part of the antibiotic. bohrium.comnih.gov

The central enzyme responsible for the formation of the phenoxazinone chromophore is Phenoxazinone Synthase (PHS). researchgate.netnih.gov PHS is a copper-containing oxidase that catalyzes the complex six-electron oxidative coupling of two substituted 2-aminophenol (B121084) molecules to form the characteristic 2-aminophenoxazinone structure. nih.govresearchgate.net The enzyme is classified as EC 1.10.3.4 (2-aminophenol:oxygen oxidoreductase). researchgate.net

The catalytic mechanism of PHS is proposed to proceed through a sequence of three consecutive two-electron oxidations. bohrium.comnih.govresearchgate.net The process begins with the oxidation of a 2-aminophenol precursor to a quinone imine intermediate. This highly reactive intermediate is then trapped by a second molecule of the 2-aminophenol precursor. bohrium.comresearchgate.net Subsequent oxidation and a second conjugate addition, followed by a final two-electron oxidation, yield the final phenoxazinone product. nih.govresearchgate.net The enzyme ingeniously simplifies this complex reaction by regenerating the aminophenol functionality through tautomerization reactions during the sequence. bohrium.comresearchgate.net Structural studies of PHS from Streptomyces antibioticus have revealed that it can exist in dimeric and hexameric forms, with the hexameric structure being stabilized by a unique fifth type 2 copper atom not found in other multicopper oxidases. nih.gov

The specific precursor for the this compound core in actinomycin biosynthesis is 4-methyl-3-hydroxyanthranilic acid. nih.govsci-hub.box This precursor is derived from the amino acid L-tryptophan through the kynurenine (B1673888) pathway. nih.govresearchgate.net The formation of 4-methyl-3-hydroxyanthranilic acid involves several enzymatic steps, including the methylation of a 3-hydroxyanthranilate intermediate. sci-hub.boxnih.gov

In Streptomyces antibioticus, the enzyme 3-hydroxyanthranilate 4-methyltransferase has been identified as responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to 3-hydroxyanthranilic acid to form the direct precursor. sci-hub.box Two molecules of this 4-methyl-3-hydroxyanthranilic acid (often attached to pentapeptide side chains) are then oxidatively condensed by Phenoxazinone Synthase to form the final actinomycin molecule, which contains the this compound chromophore. nih.govasm.org

Table 1: Key Precursors and Enzymes in this compound Biosynthesis

| Precursor/Enzyme | Role | Source Organism Example |

|---|---|---|

| L-Tryptophan | Initial building block | Streptomyces antibioticus |

| 3-Hydroxyanthranilic acid | Intermediate in the pathway | Streptomyces antibioticus |

| 4-Methyl-3-hydroxyanthranilic acid | Direct precursor for condensation | Streptomyces antibioticus nih.gov |

| Phenoxazinone Synthase (PHS) | Catalyzes oxidative condensation | Streptomyces antibioticus nih.govnih.gov |

The biosynthesis of phenoxazinone-containing compounds is tightly regulated at both the genetic and enzymatic levels. In Streptomyces antibioticus, the expression of the gene encoding Phenoxazinone Synthase (PHS) is subject to transcriptional control. nih.govasm.org

Studies have shown that the production of PHS mRNA increases significantly when the organism is grown in an antibiotic production medium with galactose as the carbon source. nih.govasm.org Conversely, the presence of glucose represses the synthesis of PHS at the transcriptional level; mRNA levels for the enzyme remain low until the glucose in the medium is depleted. nih.govasm.org This indicates a mechanism of catabolite repression, a common regulatory strategy in bacteria to prioritize the use of preferred carbon sources. asm.org Furthermore, the stability of the PHS enzyme itself contributes to its accumulation in the cell. It has been observed that PHS is more stable than most other cellular proteins and is protected from degradation, particularly under conditions that favor antibiotic production. nih.govasm.org The regulation of these pathways is crucial for the organism to coordinate the production of these complex secondary metabolites with its growth and development. nih.gov

Biomimetic Studies of Phenoxazinone Formation and Catalytic Analogues

The intricate catalytic action of Phenoxazinone Synthase has inspired numerous biomimetic studies aimed at replicating its function with synthetic catalysts. researchgate.netrsc.org These studies not only provide insights into the natural enzymatic mechanism but also pave the way for novel synthetic routes to phenoxazinone derivatives. physchemres.org Researchers have developed a variety of metal complexes that mimic the activity of PHS, primarily focusing on the oxidative coupling of o-aminophenol and its derivatives. rsc.orgresearchgate.net

Transition metal complexes, particularly those involving copper, have been extensively investigated due to the copper-based active site of the native enzyme. rsc.orgphyschemres.org However, complexes of other metals such as cobalt, iron, manganese, and vanadium have also demonstrated phenoxazinone synthase-like activity. rsc.orgresearchgate.netnih.gov These synthetic analogues catalyze the oxidation of o-aminophenols to the corresponding phenoxazinone products, often under aerobic conditions. physchemres.orgnih.gov

Table 2: Examples of Metal Complexes in Biomimetic Phenoxazinone Synthesis

| Metal Core | Ligand Type | Key Finding |

|---|---|---|

| Copper(II) | Schiff base, Azine, Benzimidazole | High catalytic activity, mechanism often involves substrate-catalyst adduct formation. rsc.orgphyschemres.org |

| Cobalt(III) | Schiff base | Moderate catalytic activity, influenced by ligand structure. rsc.org |

| Iron(II) | Ferroxime | Catalyzes selective oxidative dehydrogenation of 2-aminophenol via a free radical mechanism. nih.gov |

| Manganese(II) | Benzimidazole-based tripodal ligands | Exhibits significant phenoxazinone synthase activity. rsc.org |

Mechanistic investigations of these biomimetic systems suggest that the reaction often proceeds through the formation of a catalyst-substrate adduct. iitkgp.ac.in The catalytic efficiency can be influenced by factors such as the geometry of the metal complex, the redox potential of the metal center, and the nature of the supporting ligands. rsc.org

Strategies for Engineering Biosynthetic Pathways for Novel Phenoxazinone Derivatives

Metabolic engineering offers powerful strategies for producing novel phenoxazinone derivatives with potentially enhanced or new biological activities. researchgate.netnih.gov By manipulating the biosynthetic pathways in producer organisms, it is possible to generate structural analogues that are not found in nature.

One primary strategy involves precursor-directed biosynthesis, where synthetic analogues of the natural precursor (e.g., 4-methyl-3-hydroxyanthranilic acid) are fed to the culture of the producing microorganism. If the downstream enzymes are sufficiently flexible, they can accept the unnatural precursor and incorporate it into the final molecule, leading to a novel derivative.

Another powerful approach is genetic engineering of the biosynthetic gene cluster. nih.gov This can involve:

Gene Knockouts: Deleting genes responsible for specific tailoring steps (e.g., methylation or hydroxylation) can lead to the accumulation of intermediates or the production of simplified analogues.

Heterologous Gene Expression: Introducing genes from other organisms can add new functionalities. For example, expressing a halogenase enzyme in a phenoxazinone producer could lead to the formation of halogenated derivatives. researchgate.net

Enzyme Engineering: Modifying the substrate specificity of key enzymes like Phenoxazinone Synthase or the methyltransferase through site-directed mutagenesis could enable the incorporation of different precursors.

Promoter Engineering: Altering the regulatory elements that control the expression of biosynthetic genes can lead to increased yields of the desired compound. rsc.org

By combining these rational metabolic engineering techniques, researchers aim to expand the chemical diversity of phenoxazinones, creating libraries of new compounds for screening in drug discovery programs. rsc.orgnih.gov

Structure Activity Relationship Sar Studies and Molecular Interaction Mechanisms

Systematic Chemical Modification of the 8-Methyl-3H-phenoxazin-3-one Scaffold

The 3H-phenoxazin-3-one core is a versatile scaffold that allows for chemical modifications at several positions, influencing its physicochemical properties and biological activity. While specific studies on the systematic modification of this compound are not extensively documented in publicly available literature, the general strategies for modifying the broader 3H-phenoxazin-3-one framework provide valuable insights.

Key reactive centers in the 3H-phenoxazin-3-one structure include the C(2), C(3) (carbonyl), C(4), and positions on the benzo fused ring, such as the 8-methyl group itself, which could be further functionalized. The nitrogen atom of the phenoxazine (B87303) ring also influences the electronic properties of the scaffold.

One of the primary approaches for modifying the phenoxazin-3-one scaffold involves nucleophilic substitution reactions. For instance, studies on sterically crowded 3H-phenoxazin-3-ones have demonstrated that the C(2) position is susceptible to nucleophilic attack by aromatic amines, leading to the formation of 2-(arylamino)-3H-phenoxazin-3-ones. This reaction is influenced by the electronic properties of the attacking amine and the reaction conditions. Without an acidic catalyst, the nucleophilic attack preferentially occurs at the most electrophilic C(2) center. nih.gov

Another key site for modification is the C(3) carbonyl group. This group can undergo condensation reactions with amines to form Schiff bases, which can then be used as intermediates for further cyclization reactions to generate more complex heterocyclic systems. nih.gov The choice between nucleophilic attack at C(2) and Schiff base formation at C(3) can be controlled by the presence or absence of an acidic catalyst. nih.gov

Systematic modifications can be tabulated to illustrate the diversity of derivatives that can be generated from the core scaffold.

| Position of Modification | Type of Modification | Resulting Derivative Class | Potential Impact on Activity |

|---|---|---|---|

| C(2) | Nucleophilic Aromatic Substitution (SNAr) with amines | 2-Amino-phenoxazin-3-ones | Modulation of electronic properties, introduction of new hydrogen bonding sites. |

| C(3) (Carbonyl) | Condensation with amines (Schiff Base formation) | 3-Imino-phenoxazines | Alteration of planarity and interaction with target binding sites. |

| C(4), C(6), C(7), C(9) | Electrophilic Aromatic Substitution | Substituted phenoxazin-3-ones (e.g., nitro, halo) | Fine-tuning of lipophilicity and electronic effects. |

| 8-Methyl group | Oxidation, Halogenation, or further functionalization | 8-Functionalized-phenoxazin-3-ones | Introduction of specific interaction points or metabolic handles. |

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, enabling the establishment of clear SAR trends.

Influence of Substituents on Molecular Interactions and Resultant Activity

The introduction of different substituents onto the this compound scaffold can profoundly influence its interaction with biological macromolecules and, consequently, its biological activity. These effects can be broadly categorized into electronic and steric effects.

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the electron distribution within the phenoxazin-3-one ring system. This, in turn, affects the molecule's ability to participate in crucial non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.

For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, can enhance the electrophilicity of the aromatic rings, potentially strengthening π-π stacking interactions with the electron-rich bases of DNA. Conversely, electron-donating groups, like amino or hydroxyl groups, can increase the electron density and act as hydrogen bond donors, which may be critical for binding to the active site of an enzyme.

In related heterocyclic systems like phenothiazines, the introduction of an arylamine substituent at the 3-position leads to a redistribution of positive charge throughout the molecule, with the carbon at the 7-position becoming more susceptible to nucleophilic attack. nih.gov This highlights how substituents can direct further chemical modifications and influence reactivity. Quantum-mechanical calculations have been used to predict the reactivity of such derivatives by evaluating the positive charge at specific atoms. nih.gov

The following table summarizes the expected electronic effects of common substituents on the activity of phenoxazin-3-one derivatives.

| Substituent | Electronic Effect | Potential Impact on Molecular Interactions | Hypothesized Effect on Biological Activity |

|---|---|---|---|

| -NO2 | Strongly electron-withdrawing | Enhances π-π stacking, potential for hydrogen bond acceptance. | May increase DNA intercalation affinity. |

| -CN | Strongly electron-withdrawing | Enhances π-π stacking and dipole-dipole interactions. | Could improve binding to polar pockets in enzymes. |

| -Cl, -Br | Weakly electron-withdrawing (inductive), weakly donating (resonance) | Increases lipophilicity, can participate in halogen bonding. | May enhance membrane permeability and target binding. |

| -OH, -NH2 | Strongly electron-donating | Acts as hydrogen bond donor/acceptor. | Can form specific hydrogen bonds with target residues, enhancing affinity. |

| -OCH3 | Electron-donating | Can act as a hydrogen bond acceptor. | May improve solubility and bioavailability. |

The size and spatial arrangement of substituents (steric effects) play a critical role in molecular recognition. Bulky substituents can either enhance or hinder the binding of a molecule to its target, depending on the topography of the binding site.

In the context of DNA intercalation, the planarity of the phenoxazin-3-one ring system is crucial. Large, non-planar substituents can disrupt this planarity and impede the insertion of the molecule between DNA base pairs. However, in other contexts, such as enzyme inhibition, a bulky group might be necessary to occupy a specific hydrophobic pocket within the enzyme's active site, thereby increasing binding affinity and selectivity.

For example, in studies of benzoxazinone derivatives as α-chymotrypsin inhibitors, the presence of substituents on the benzene (B151609) ring was found to generally reduce the inhibitory potential, suggesting that steric hindrance can negatively impact binding to the enzyme's active site. nih.gov

The dihedral angle of the phenoxazine ring system can also be influenced by substituents. In functionalized phenoxazines, the puckering of the central ring can vary significantly depending on the nature and position of the substituents. acs.org This conformational flexibility can be a key determinant in how the molecule fits into a specific binding site.

Mechanistic Investigations of Molecular Interactions

Understanding the precise mechanisms by which this compound and its derivatives interact with their biological targets is fundamental to elucidating their mode of action.

The planar, aromatic structure of the phenoxazin-3-one scaffold makes it a prime candidate for intercalation into DNA. This process involves the insertion of the planar ring system between the base pairs of the DNA double helix. This interaction can lead to significant biological consequences, including the inhibition of DNA replication and transcription, which are key mechanisms of action for many anticancer drugs.

Crystal structures of phenoxazine-derived compounds bound to DNA have confirmed their ability to intercalate. For instance, the phenoxazine moiety of the antibiotic actinomycin (B1170597) adopts a planar conformation when bound to DNA. nih.gov The planarity of the intercalating agent is a critical structural determinant for effective binding.

The stability of the DNA-intercalator complex is governed by a combination of forces, including van der Waals interactions and π-π stacking between the aromatic rings of the intercalator and the DNA bases. Substituents on the phenoxazin-3-one ring can modulate this interaction. For example, positively charged substituents can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the complex.

Furthermore, some complex molecules containing phenazine or related structures can induce kinking of the DNA helix through semi-intercalation, where one ligand acts as a wedge in the minor groove. nih.gov This distortion of the DNA structure can also interfere with its biological functions.

Phenoxazin-3-one derivatives have the potential to act as enzyme inhibitors. The mechanism of inhibition can be either reversible (competitive, non-competitive, or uncompetitive) or irreversible. A detailed understanding of the interactions between the ligand (the phenoxazin-3-one derivative) and the target enzyme's active site is essential for designing potent and selective inhibitors. frontiersin.org

Key interactions that govern ligand-target binding include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the enzyme.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the enzyme's active site.

Electrostatic interactions: Involve charged groups on the ligand and oppositely charged residues in the active site.

For example, in the case of substituted phenothiazine (B1677639) carbamate derivatives, they act as simple reversible inhibitors of butyrylcholinesterase (BChE). nih.gov Kinetic studies on benzoxazinone inhibitors of α-chymotrypsin have revealed diverse types of inhibition, indicating that different derivatives can bind to the enzyme in various ways. nih.gov

Computational modeling and molecular docking are powerful tools for visualizing and predicting these interactions, providing insights into the binding mode of a ligand and guiding the design of new inhibitors with improved affinity and selectivity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to establish a relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orglibretexts.orgnih.gov These models are instrumental in the predictive design of new molecules with desired biological activities, including therapeutic agents. nih.gov By quantifying the correlation between molecular descriptors and activity, QSAR facilitates the in-silico screening of virtual compounds, thereby prioritizing the synthesis and testing of the most promising candidates. nih.govmdpi.com

In the context of this compound and its derivatives, QSAR modeling can be a powerful strategy to guide the design of new analogs with enhanced or specific biological activities. The core principle involves identifying key molecular features that govern the desired activity and then modifying the parent structure to optimize these features.

A typical QSAR study involves the following key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com

Model Development : Statistical methods are employed to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation : The predictive power of the developed model is rigorously assessed to ensure its reliability.

Molecular Descriptors in Phenoxazine QSAR

A variety of molecular descriptors can be employed in the QSAR modeling of phenoxazine derivatives. These descriptors can be broadly categorized as follows:

Electronic Descriptors : These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : These are related to the molecule's ability to donate or accept electrons, which is often crucial for interactions with biological targets. ucsb.edu

Electron affinity, absolute hardness (eta), and absolute electron negativity (chi) : Studies on phenoxazine derivatives have shown a correlation between these electronic parameters and their cytotoxic activity. nih.govresearchgate.net

Hydrophobic Descriptors : These descriptors measure the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (octanol-water partition coefficient) : This is a common descriptor for hydrophobicity, and it has been shown to be correlated with the cytotoxic activity of phenoxazine derivatives. nih.govresearchgate.net

Steric and Shape Descriptors : These descriptors relate to the size and shape of the molecule, which are important for fitting into the binding site of a biological target.

Topological Descriptors : These are numerical indices derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Predictive Modeling and Design of Novel Derivatives

Once a robust QSAR model is established for a series of phenoxazine derivatives, it can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. This predictive capability allows for the rational design of new derivatives with improved properties.

For instance, if a QSAR model indicates that increased electron-withdrawing character at a specific position of the phenoxazine ring enhances activity, new derivatives with substituents that possess this property can be designed in silico. The model can then be used to predict the activity of these new designs, and only the most promising candidates would be selected for synthesis and experimental evaluation.

A hypothetical QSAR study on a series of this compound derivatives might yield a model that correlates their antimicrobial activity with specific descriptors. The following interactive table illustrates the kind of data that would be used in such a study.

| Compound | Substituent (R) | LogP | LUMO Energy (eV) | Experimentally Determined MIC (µM) | Predicted MIC (µM) |

|---|---|---|---|---|---|

| 1 | -H | 2.1 | -1.5 | 15.2 | 14.8 |

| 2 | -Cl | 2.8 | -1.8 | 8.5 | 8.9 |

| 3 | -NO2 | 2.3 | -2.5 | 3.1 | 3.5 |

| 4 | -OCH3 | 1.9 | -1.2 | 20.4 | 19.7 |

| 5 | -CF3 | 3.2 | -2.1 | 5.6 | 5.2 |

This data could then be used to generate a QSAR equation, such as:

Predicted MIC = c0 + c1(LogP) + c2(LUMO Energy)

Where c0, c1, and c2 are coefficients determined by the statistical analysis. This equation would then allow for the prediction of the Minimum Inhibitory Concentration (MIC) for new derivatives of this compound based on their calculated LogP and LUMO energy values. This predictive power significantly accelerates the drug discovery process by focusing resources on the most promising compounds.

Advanced Applications in Chemical Biology and Materials Science

Development of Phenoxazinone Derivatives as Fluorescent Probes and Chemical Sensors

The rigid, planar structure and electron-donating capabilities of the phenoxazine (B87303) core make it an excellent fluorophore. nih.gov Scientists have leveraged these properties to design and synthesize a variety of phenoxazinone-based derivatives that function as fluorescent probes and chemical sensors for a wide range of applications, from biochemical studies to disease diagnosis. nih.gov

These fluorescent probes are highly valued for their ability to investigate diverse micro-environments. nih.gov For instance, phenoxazine-based dyes such as Nile Red are known for their photostability and high fluorescence, making them useful as histological stains for imaging lipids and lysosomes in vitro. nih.gov The fluorescence of these dyes is often sensitive to the polarity of their environment, a property known as solvatochromism, which allows for the visualization of different phases within lipid membranes and the detection of cellular events like apoptosis. researchgate.net

Recent research has focused on creating "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon binding to a specific target. This approach enhances sensitivity and reduces background noise. An example is the development of a near-infrared (NIR) fluorescent probe based on phenoxazine, PZ-N, designed for the selective detection of copper (II) ions (Cu²⁺). nih.gov Upon reacting with Cu²⁺, the probe emits a strong fluorescent signal, accompanied by a color change from colorless to blue. nih.gov This probe demonstrated high selectivity and sensitivity, with a low detection limit of 1.93 nM, and was successfully used to detect Cu²⁺ in living cells. nih.gov

The synthesis of these probes often involves straightforward chemical reactions. For example, the FLAsH Nile Red derivative 8 was prepared through a standard condensation reaction to form the benzophenoxazine core. tamu.edu Such synthetic versatility allows for the fine-tuning of the probes' photophysical properties and their targeting specificity for various biomolecules and ions.

Integration of Phenoxazinones in Organic Electronics and Optoelectronic Devices

The π-conjugated system and charge transport properties of phenoxazine derivatives have garnered significant interest in the field of organic electronics. nih.gov These compounds have been successfully incorporated into various optoelectronic devices, demonstrating their potential as functional materials for next-generation technologies. nih.govnih.gov

Phenoxazine derivatives have been utilized in the development of Organic Light-Emitting Diodes (OLEDs), particularly in creating materials for thermally activated delayed fluorescence (TADF). nih.gov The benzophenone (B1666685) core, a related structure, has been a focus for synthesizing organic semiconductors for OLEDs. mdpi.com Its high intersystem crossing efficiency makes it a candidate for developing TADF emitters, which can convert non-emissive triplet excitons into emissive singlet excitons, leading to high external quantum efficiencies. mdpi.com Donor-acceptor-donor (D-A-D) derivatives based on bicarbazole-benzophenone have been synthesized and used as bifunctional materials, serving as both blue emitters and host materials for deep-blue and green OLEDs. mdpi.com

In the realm of solar energy, phenoxazine-based dyes have shown promise as sensitizers in Dye-Sensitized Solar Cells (DSSCs). nih.govnih.govbohrium.com Their strong electron-donating capacity makes them effective semiconductor materials in these devices. nih.gov The molecular structure of these dyes is crucial for their performance. For instance, a D-A₂-π-A₁ molecular design using a phenothiazine (B1677639) (a sulfur analogue of phenoxazine) skeleton has been theoretically examined for DSSC applications. nih.gov The introduction of different donor subunits can extend the π-conjugation, lower the HOMO-LUMO gap, and improve the photo-current efficiency of the dye sensitizer. nih.gov Studies have shown that phenoxazine-based dyes can achieve high photovoltaic performance, sometimes even surpassing that of commercial ruthenium complex sensitizers. rsc.org

| Device Type | Compound/Derivative Type | Key Feature/Role | Observed Outcome |

|---|---|---|---|

| OLED | Bicarbazole-benzophenone (D-A-D) | Blue emitter | Maximum External Quantum Efficiency (EQE) of 4.0% for deep-blue emission. |

| OLED | Bicarbazole-benzophenone (D-A-D) | Host for green phosphorescent emitter (Ir(ppy)3) | Maximum power efficacy of 45 lm/W. |

| OLED | Bicarbazole-benzophenone (D-A-D) | Host for green TADF emitter (4CzIPN) | Maximum EQE of 11%. |

| DSSC | Phenothiazine-based dye (P2) with 2-hexylthiophene (B90786) donor | Sensitizer | Lowered HOMO-LUMO gap and higher absorption wavelength (752 nm). |

The semiconductor properties of phenoxazine-based conjugated polymers make them suitable for applications in photoconductors and thin-film transistors. researchgate.net Research has demonstrated the synthesis of several phenoxazine-based polymers that can be used as p-channel semiconductors in organic field-effect transistors (OFETs). researchgate.net These polymers exhibit high glass transition temperatures and have high-lying HOMO levels, which are favorable for hole injection and transport. researchgate.net OFETs fabricated with these polymers have shown good field-effect hole mobility and on/off ratios, indicating their potential for use in advanced sensing platforms and other electronic applications. researchgate.net

8-Methyl-3H-phenoxazin-3-one and its Analogues as Chemical Tools for Biological Pathway Research

Phenoxazinone derivatives, including analogues of this compound, have been investigated as valuable chemical tools for dissecting biological pathways, particularly in the areas of antimicrobial and anticancer research. encyclopedia.pubnih.govnih.gov Their diverse biological activities stem from their ability to interact with various cellular targets and modulate key signaling pathways. encyclopedia.pubmdpi.com

The phenoxazine ring system is a core component of various compounds with demonstrated antibacterial and antifungal properties. orientjchem.orgikm.org.my The antibiotic Actinomycin (B1170597) D, which contains a phenoxazine moiety, is a well-known example. nih.gov Synthetic phenoxazine derivatives have also shown potent antimicrobial activity against a range of pathogens. nih.govorientjchem.org

The mechanisms of action for these compounds are varied. Some derivatives function as photosensitizers in photodynamic therapy, where they absorb light and generate reactive oxygen species that are toxic to microbial cells. nih.gov For example, benzo[a]phenoxazinium chalcogen analogues have been developed as broad-spectrum antimicrobial photosensitizers effective against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The selenium-containing analogue, in particular, showed high efficacy due to its higher triplet quantum yield. nih.gov

Target identification is a crucial aspect of antimicrobial research. Molecular docking studies have been employed to identify potential microbial targets for phenoxazine derivatives. For instance, angular phenoxazine ethers have shown excellent binding affinities to key microbial enzymes such as glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase. nih.gov These findings suggest that these compounds may exert their antimicrobial effects by inhibiting essential metabolic and cell wall biosynthesis pathways. nih.gov

| Derivative Type | Target Organisms | Proposed Mechanism/Target | Key Finding |

|---|---|---|---|

| Benzo[a]phenoxazinium chalcogen analogues | Enterococcus faecalis (Gram+), Escherichia coli (Gram-), Candida albicans (fungus) | Photosensitization, generation of reactive oxygen species | Selenium analogue showed the highest broad-spectrum activity. nih.gov |

| Angular phenoxazine ethers | Bacteria and fungi | Inhibition of glucosamine-6-phosphate synthase, AmpC beta-lactamase, Lanosterol-14α-demethylase | Showed higher binding energies to microbial targets than standard drugs in silico. nih.gov |

| Bromophenazines | Staphylococcus aureus, Staphylococcus epidermidis | Not specified | Demonstrated potent antibacterial activity with MIC values of 0.78–1.56 µM. rsc.org |

Phenoxazinone derivatives have been extensively studied for their anticancer properties. encyclopedia.pubmdpi.com The planar phenoxazinone core of compounds like actinomycin can intercalate into DNA, inhibiting transcription and leading to cell death. wikipedia.org Synthetic aminophenoxazinones, such as Phx-1 and Phx-3, have been the subject of numerous studies investigating their effects on various cancer cell lines. encyclopedia.pubmdpi.com

The cytotoxic mechanisms of these compounds are often multifaceted. One key mechanism is the induction of apoptosis (programmed cell death). encyclopedia.pubmdpi.com For example, Phx-3 has been shown to cause a drastic acidification of cancer cells, which in turn induces apoptosis. encyclopedia.pub It has also been reported to suppress the expression of GRP78, a protein associated with several cancer cell lines. encyclopedia.pub Phx-1 has been found to inhibit the proliferation and induce apoptosis in human leukemia cell lines in a dose-dependent manner. encyclopedia.pubmdpi.com